

Application Note: Gene Expression Profiling of Adapalene-Treated Human Keratinocytes Using Microarray Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Adapalene, a third-generation topical retinoid, is a potent modulator of keratinocyte differentiation, proliferation, and inflammation.[1][2] Its therapeutic effects in acne vulgaris are attributed to its selective agonist activity on Retinoic Acid Receptors (RARs), specifically RAR-β and RAR-γ.[1][3] Upon binding, the Adapalene-RAR complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This application note provides a detailed protocol for analyzing the global gene expression changes in primary human keratinocytes treated with Adapalene using microarray technology. Understanding these transcriptional changes can provide valuable insights into Adapalene's mechanism of action and aid in the discovery of novel therapeutic targets.

Data Presentation

The following tables summarize representative data on the differential gene expression in primary human keratinocytes following retinoid treatment. This data is based on studies of all-trans retinoic acid, a compound with a similar mechanism of action to **Adapalene**, and serves as an illustrative example of the expected results. The analysis identifies genes that are significantly upregulated or downregulated, providing a quantitative overview of **Adapalene**'s



impact on cellular pathways. A common threshold for significance is a fold change of >1.5 or <0.75 and a p-value of <0.05.

Table 1: Upregulated Genes in Retinoid-Treated Primary Human Keratinocytes

Gene Symbol	Gene Name	Fold Change	p-value	Biological Process
CRABP2	Cellular Retinoic Acid Binding Protein 2	3.5	<0.01	Retinoid transport and metabolism
HBEGF	Heparin-Binding EGF-Like Growth Factor	2.8	<0.05	Cell proliferation, wound healing
KRT19	Keratin 19	2.5	<0.05	Intermediate filament, cell differentiation
S100A7	S100 Calcium Binding Protein A7 (Psoriasin)	2.2	<0.05	Inflammatory response, antimicrobial
TGM2	Transglutaminas e 2	1.8	<0.05	Cell adhesion, extracellular matrix organization

Table 2: Downregulated Genes in Retinoid-Treated Primary Human Keratinocytes



Gene Symbol	Gene Name	Fold Change	p-value	Biological Process
LOR	Loricrin	-4.2	<0.01	Keratinocyte differentiation, cornified envelope formation
FLG	Filaggrin	-3.8	<0.01	Keratinocyte differentiation, skin barrier function
KRT1	Keratin 1	-3.1	<0.05	Keratinocyte differentiation, intermediate filament
KRT10	Keratin 10	-2.9	<0.05	Keratinocyte differentiation, intermediate filament
SPRR1B	Small Proline Rich Protein 1B	-2.5	<0.05	Cornified envelope formation
IL1B	Interleukin 1 Beta	-2.1	<0.05	Inflammatory response
TLR2	Toll-Like Receptor 2	-1.9	<0.05	Innate immune response, inflammation

Experimental Protocols Primary Human Keratinocyte Culture

Methodological & Application





This protocol describes the isolation and culture of primary human keratinocytes from neonatal foreskin or adult skin biopsies.

Materials:

- Human skin tissue
- Dispase solution
- 0.25% Trypsin-EDTA
- Keratinocyte Growth Medium (KGM) supplemented with growth factors
- Phosphate-Buffered Saline (PBS)
- Coated culture flasks (e.g., collagen-coated)
- Sterile cell culture supplies (pipettes, tubes, etc.)
- Humidified incubator (37°C, 5% CO2)

Procedure:

- Wash the skin tissue sample with PBS containing antibiotics.
- Incubate the tissue in Dispase solution overnight at 4°C to separate the epidermis from the dermis.
- Carefully peel off the epidermis and incubate it in 0.25% Trypsin-EDTA at 37°C for 10-15 minutes to dissociate the keratinocytes.
- Neutralize the trypsin with growth medium and gently pipette to create a single-cell suspension.
- Filter the cell suspension through a sterile cell strainer to remove any remaining tissue fragments.



- Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh KGM.
- Count the viable cells using a hemocytometer and trypan blue exclusion.
- Seed the keratinocytes onto coated culture flasks at a density of 5 x 10³ to 2 x 10⁴ cells/cm².
- Incubate the cells at 37°C in a 5% CO2 humidified incubator, changing the medium every 2-3 days.
- Passage the cells when they reach 70-80% confluency.

Adapalene Treatment

Materials:

- Primary human keratinocytes (passage 2-4)
- Adapalene stock solution (in DMSO)
- Keratinocyte Growth Medium (KGM)
- Vehicle control (DMSO)

Procedure:

- Seed primary human keratinocytes in 6-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere and grow for 24 hours.
- Prepare the treatment media by diluting the Adapalene stock solution in KGM to the desired final concentration (e.g., 1 μM). Prepare a vehicle control medium with the same concentration of DMSO.
- Remove the existing medium from the cells and replace it with the Adapalene-containing medium or the vehicle control medium.
- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).



RNA Extraction

Materials:

- · Adapalene-treated and vehicle-treated keratinocytes
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- RNase-free water and reagents
- Spectrophotometer (e.g., NanoDrop)

Procedure:

- Lyse the cells directly in the culture wells using the lysis buffer provided in the RNA extraction kit.
- Homogenize the lysate according to the kit's instructions.
- Proceed with the RNA extraction protocol as per the manufacturer's guidelines, including DNase treatment to remove any contaminating genomic DNA.
- Elute the purified RNA in RNase-free water.
- Assess the quantity and quality of the extracted RNA using a spectrophotometer. A260/A280 ratios should be between 1.8 and 2.1.

Microarray Analysis

This protocol provides a general workflow for gene expression profiling using a commercial microarray platform (e.g., Affymetrix GeneChip).

Materials:

- High-quality total RNA from Adapalene-treated and control cells
- cDNA synthesis kit
- In vitro transcription (IVT) labeling kit (biotinylated nucleotides)



- Microarray hybridization reagents
- Microarray chips (e.g., Human Gene Expression Array)
- Hybridization oven
- Fluidics station for washing and staining
- · Microarray scanner

Procedure:

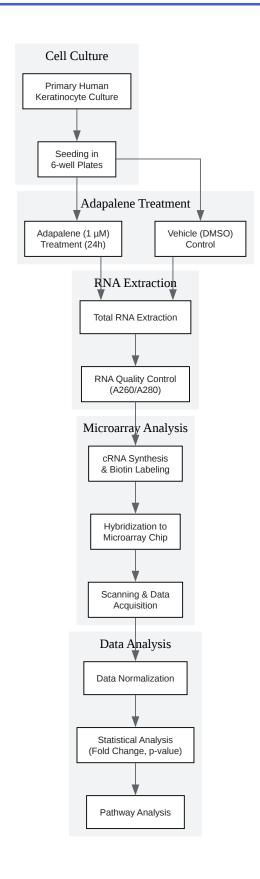
- cDNA Synthesis: Synthesize first-strand and then second-strand cDNA from the total RNA samples.
- cRNA Synthesis and Labeling: Perform in vitro transcription to synthesize biotin-labeled complementary RNA (cRNA).
- cRNA Fragmentation: Fragment the labeled cRNA to the appropriate size for hybridization.
- Hybridization: Hybridize the fragmented cRNA to the microarray chips in a hybridization oven.
- Washing and Staining: Wash the microarray chips to remove non-specifically bound cRNA and then stain with a streptavidin-phycoerythrin conjugate.
- Scanning: Scan the microarray chips to detect the fluorescent signals.
- Data Acquisition and Analysis:
 - Image Analysis: Convert the scanned images into numerical data.
 - Data Normalization: Normalize the raw data to correct for systematic variations.
 - Statistical Analysis: Identify differentially expressed genes between the Adapalene-treated and control groups using statistical tests (e.g., t-test or ANOVA).



 Pathway Analysis: Perform functional annotation and pathway analysis of the differentially expressed genes using bioinformatics tools.

Visualizations

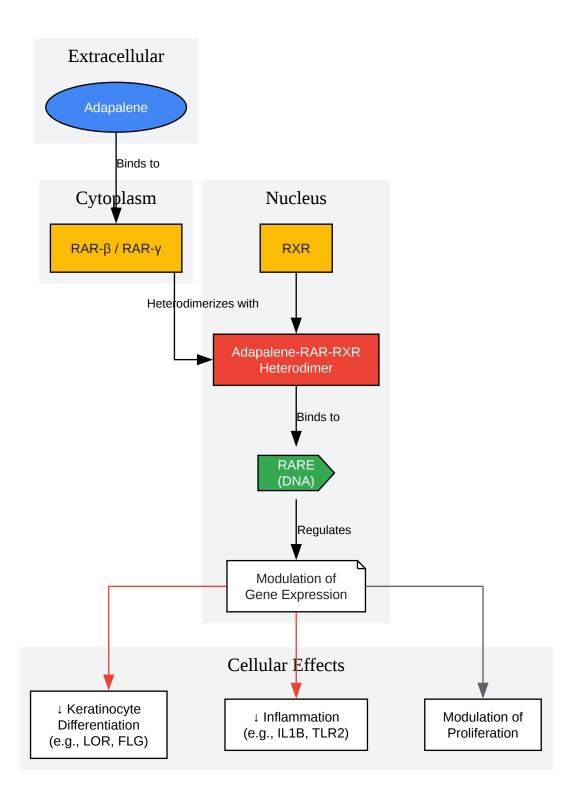




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Caption: Experimental workflow for microarray analysis of Adapalene-treated keratinocytes.





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